3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(2-methylanilino)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-10-4-2-3-5-13(10)18-14-15(20)19(16(21)22-14)12-8-6-11(17)7-9-12/h2-9,14,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNZKAJVWILOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a suitable α-haloketone with thiourea under basic conditions. This step results in the formation of a thiazolidine-2,4-dione intermediate.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the thiazolidine-2,4-dione intermediate with a fluorobenzene derivative in the presence of a strong base.
Introduction of o-Tolylamino Group: The o-tolylamino group can be introduced through an amination reaction. This involves the reaction of the thiazolidine-2,4-dione intermediate with an o-toluidine derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Key Chemical Reactions
The compound participates in several reaction types, influenced by its structural features:
Reaction Conditions and Optimization
Optimal reaction conditions are critical for high yields and selectivity:
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Solvents : Ethanol, acetic acid, or organic bases (e.g., pyridine) to stabilize intermediates and enhance reaction rates .
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Temperature : Refluxing (e.g., 100–110°C for Mannich reactions) or room temperature for condensation steps .
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Catalysts : HCl in Mannich reactions or potassium salts for Knoevenagel condensation .
Mechanistic Insights
The compound’s reactivity stems from its structural motifs:
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Thiazolidine core : Facilitates cyclization and condensation reactions.
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o-Tolylamino group : Acts as a nucleophile in substitution reactions, influenced by electron-donating groups (e.g., methyl substituents).
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Fluorophenyl group : Enhances stability and modulates electronic properties, affecting reaction kinetics.
Analytical Techniques
Structural and reaction outcomes are validated using:
Scientific Research Applications
Antidiabetic Activity
Thiazolidinedione derivatives, including 3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione, are recognized for their role as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists. These compounds enhance insulin sensitivity and glucose uptake in tissues, making them valuable in the treatment of type 2 diabetes mellitus. Studies have demonstrated that derivatives like this compound exhibit significant hypoglycemic effects in diabetic models .
Anticancer Properties
Research indicates that thiazolidinedione derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, they may interact with specific protein targets involved in tumor growth and metastasis. A study involving structural modifications of thiazolidinediones highlighted their potential as anticancer agents, showing promising results in vitro against multiple cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolidinedione derivatives have shown effectiveness against various pathogens, suggesting their potential as therapeutic agents in treating infections . The structural features of these compounds contribute to their ability to disrupt microbial cell function.
Case Study 1: Antidiabetic Efficacy
In a study examining the hypoglycemic effects of several thiazolidinedione derivatives, this compound was tested alongside standard treatments like pioglitazone. The results indicated that this compound significantly reduced blood glucose levels in dexamethasone-induced diabetic rats, showcasing its potential as an antidiabetic agent .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thiazolidinedione derivatives demonstrated that modifications at specific positions on the thiazolidine ring could enhance binding affinity to cancer-related protein targets. The study reported that certain derivatives exhibited superior anticancer activity compared to established drugs, emphasizing the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression.
Inhibit Enzymes: It can inhibit certain enzymes, leading to changes in metabolic pathways.
Modulate Signaling Pathways: It can modulate various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazolidine-2,4-dione Derivatives
Anticancer Activity
Thiazolidinediones with aminoethyl or benzylidene substituents demonstrate potent anticancer effects via inhibition of signaling pathways like Raf/MEK/ERK and PI3K/Akt:
- (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione selectively inhibits melanoma cell proliferation by targeting ERK1/2 signaling .
- 3-(2-aminoethyl)-5-(3-phenylpropylidene)-thiazolidine-2,4-dione inhibits both Raf/MEK/ERK and PI3K/Akt pathways, showing broad-spectrum anticancer activity .
Comparison: The o-tolylamino group in the target compound may reduce ERK selectivity compared to the ethoxybenzylidene derivatives but could enhance interactions with other kinase domains. Fluorine substitution at position 3 may improve pharmacokinetic properties, such as half-life and tissue penetration .
Table 1: Anticancer Thiazolidinedione Derivatives
Anti-inflammatory Activity
TZDs with methoxybenzylidene or nitrobenzyl groups exhibit anti-inflammatory effects via COX-2 inhibition and cytokine suppression:
- (Z)-5-(4-methoxybenzylidene)-TZD reduces TNF-α, IL-1β, and IL-6 levels in murine arthritis models .
- 5-(4-benzylidene-methanesulfonyl)-3-(4-nitrobenzyl)-TZD shows dual antioxidant and anti-inflammatory activity .
Comparison: The o-tolylamino group in the target compound may sterically hinder COX-2 binding compared to methoxybenzylidene derivatives. However, the 4-fluorophenyl group could enhance COX-2 selectivity by mimicking electron-deficient aromatic rings in traditional NSAIDs .
Table 2: Anti-inflammatory Thiazolidinedione Derivatives
Antimicrobial Activity
- (E)-5-(4-chlorobenzylidene)-3-((20-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-TZD (Compound 56) exhibits potent activity against E. coli and B. subtilis .
- (Z)-5-(2-hydroxybenzylidene)-3-((2-(4-nitrophenyl)oxazol-4-yl)methyl)-TZD (Compound 6d) inhibits Candida albicans biofilm formation .
Comparison : The fluorine atom in the target compound may enhance membrane permeability compared to chlorophenyl analogs. However, the lack of a nitro or tetrazole group could reduce broad-spectrum antimicrobial efficacy .
Table 3: Antimicrobial Thiazolidinedione Derivatives
Antidiabetic Activity
TZDs with methoxybenzylidene and amino methyl groups act as PPARγ agonists:
- 3-((diethylamino)methyl)-5-(4-methoxybenzylidene)-TZD reduces blood glucose levels in diabetic rats, comparable to rosiglitazone .
Comparison: The o-tolylamino group may limit PPARγ activation compared to methoxybenzylidene derivatives. However, fluorine at position 3 could improve metabolic stability and reduce hepatotoxicity .
Biological Activity
3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione (TZD) class, which is known for its diverse biological activities, particularly in the context of metabolic diseases and cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring with carbonyl groups at positions 2 and 4, a fluorine atom on the phenyl group, and an o-tolylamino substituent. The presence of the fluorine atom enhances its lipophilicity, which may influence its interaction with biological targets.
Thiazolidinediones are primarily recognized for their role as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. The activation of PPARγ leads to:
- Increased insulin sensitivity : Enhances the uptake of glucose by adipose tissues.
- Reduction in inflammatory markers : Decreases levels of TNF-α and IL-6, which are implicated in insulin resistance.
- Regulation of adiponectin secretion : Promotes fat metabolism and improves insulin sensitivity.
Antidiabetic Effects
Research indicates that TZDs, including derivatives like this compound, exhibit significant antidiabetic properties. A study demonstrated that similar thiazolidinedione derivatives effectively lowered blood glucose levels and inhibited alpha-amylase activity, suggesting potential in diabetes management .
Anti-inflammatory Activity
Compounds within this class have shown anti-inflammatory effects by modulating cytokine production. For instance, studies have reported that certain TZD derivatives reduced inflammatory markers such as TNF-α and IL-β . This suggests that this compound may also possess similar anti-inflammatory properties.
Anticancer Potential
Recent investigations into thiazolidinediones have highlighted their potential as anticancer agents. The ability to inhibit topoisomerases (enzymes critical for DNA replication) has been noted in some derivatives. For example, compounds structurally related to this compound have shown promising results in inducing apoptosis in cancer cell lines .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| Rosiglitazone | TZD with a phenyl group | Established antidiabetic agent | PPARγ agonist |
| Pioglitazone | TZD with isobutyl substitution | Widely used for type 2 diabetes | PPARγ agonist |
| This compound | Fluorophenyl and o-tolylamino groups | Unique combination may enhance binding affinity | Potential antidiabetic and anticancer activity |
Case Studies
- Antidiabetic Study : A series of thiazolidinedione derivatives were evaluated for their ability to lower blood glucose levels. Among them, compounds similar to this compound showed significant inhibition of alpha-amylase activity and improved glucose uptake in vitro .
- Anti-inflammatory Evaluation : In an experimental model of inflammation, certain TZD derivatives demonstrated a marked reduction in inflammatory cytokines such as TNF-α and IL-6. This positions compounds like this compound as candidates for further exploration in inflammatory diseases .
- Anticancer Research : Investigations into the anticancer properties revealed that some thiazolidinediones could induce apoptosis in breast cancer cells through PPARγ-mediated pathways. This suggests a promising avenue for developing new cancer therapeutics based on the chemical structure of this compound .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare thiazolidine-2,4-dione derivatives, and how can they be adapted for 3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione?
- Methodological Answer : The Knoevenagel condensation is a foundational method for synthesizing thiazolidine-2,4-dione scaffolds. This involves reacting thiazolidine-2,4-dione with arylaldehydes under basic conditions (e.g., morpholine or piperidine catalysis) to form 5-arylidene derivatives . For the o-tolylamino substitution, a Mannich reaction or nucleophilic aromatic substitution may be employed post-condensation to introduce the amine group. Purification typically uses flash column chromatography with solvents like n-hexane/ethyl acetate (8:2) .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy to confirm the Z-configuration of the arylidene group and the presence of fluorine/amino substituents. For example, -NMR peaks near δ 7.3–8.1 ppm indicate aromatic protons, while δ 3.5–4.5 ppm may correspond to amine or methylene groups. High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the optimization of thiazolidine-2,4-dione derivatives for kinase inhibition?
- Methodological Answer : Modifying substituents on the arylidene and amino groups significantly impacts bioactivity. For example:
- Arylidene position : Shifting substituents from the 4- to 2-position on the phenyl ring (e.g., ethoxy to hydroxy) enhances ERK1/2 inhibition by improving binding to the substrate-specific pocket .
- Amino group flexibility : Introducing ethylamine spacers (e.g., 3-(2-aminoethyl)) increases selectivity for melanoma cells with active ERK signaling .
Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations validate these interactions .
Q. How can contradictory data on the cytotoxic efficacy of thiazolidine-2,4-dione derivatives be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize testing using:
- Dose-response curves : Evaluate IC values across multiple cell lines (e.g., U937 leukemia vs. BRaf-mutated melanoma) .
- Mechanistic assays : Compare apoptosis induction (via Annexin V/PI staining) and cell cycle arrest (flow cytometry) to differentiate cytotoxic mechanisms .
Cross-validate findings with in vivo models to confirm translational relevance .
Q. What computational approaches are recommended for predicting the biological activity of novel thiazolidine-2,4-dione analogs?
- Methodological Answer :
- Quantum chemical calculations : Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular docking : Use software like Schrödinger Suite or GROMACS to simulate binding to targets like aldose reductase or ERK1/2. Focus on hydrogen bonding with catalytic residues (e.g., Lys114 in aldose reductase) .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. How can researchers design experiments to evaluate the dual inhibitory activity of thiazolidine-2,4-dione derivatives against kinases and antimicrobial targets?
- Methodological Answer :
- Kinase assays : Use fluorescence-based ADP-Glo™ kinase assays to measure inhibition of ERK1/2 or BRAF kinases .
- Antimicrobial testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) strains. Prioritize derivatives with electron-withdrawing groups (e.g., Cl, CF) on the arylidene moiety .
- Selectivity profiling : Compare IC values between human and microbial targets to minimize off-target effects .
Mechanistic and Translational Questions
Q. What experimental evidence supports the role of thiazolidine-2,4-dione derivatives in inducing protein degradation via ubiquitin ligase pathways?
- Methodological Answer :
- Western blotting : Monitor degradation of targets like Sp1 in prostate cancer cells after treatment with derivatives (e.g., OSU-CG12). Use proteasome inhibitors (e.g., MG-132) to confirm ubiquitin-dependent mechanisms .
- Co-immunoprecipitation : Identify interactions between the compound and E3 ligases (e.g., β-TrCP) .
Q. How can researchers optimize solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release. Characterize using dynamic light scattering (DLS) and HPLC .
- Pharmacokinetic profiling : Conduct cassette dosing in rodents with LC-MS/MS quantification of plasma and tissue concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
